molecular formula C18H24N6O5 B221417 Abacavir succinate CAS No. 168146-84-7

Abacavir succinate

Katalognummer: B221417
CAS-Nummer: 168146-84-7
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: BOONDNCXQPMXQT-SCYNACPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Abacavir succinate is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. Its chemical formula is $ \text{C}{14}\text{H}{18}\text{N}{6}\text{O} \cdot \text{C}{4}\text{H}{6}\text{O}{4} $, with a molecular weight of 404.42 g/mol . Structurally, it features a purine core critical for binding to HIV reverse transcriptase, along with a hydroxyl group and cyclopentene ring that contribute to its antiviral activity . Abacavir is often combined with other antiretrovirals, such as lamivudine (3TC) and tenofovir (TDF), in highly active antiretroviral therapy (HAART) regimens . While effective, its use is complicated by a hypersensitivity reaction linked to the HLA-B*57:01 allele, necessitating genetic screening before administration .

Vorbereitungsmethoden

Synthesis of Abacavir Free Base

The preparation of abacavir succinate begins with the synthesis of the abacavir free base, {(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol. Two primary synthetic routes dominate industrial production:

Cyclization-Displacement Route (EP1857458A1)

This method involves a one-pot cyclization and displacement sequence starting from 4,6-dichloro-2,5-diaminopyrimidine (2 ):

  • Formylation and Acetylation :

    • Reaction with formic acid and acetic anhydride at 0–5°C yields N-formyl-4,6-dichloro-2-acetamidopyrimidine (4 ) .

    • Cyclization with triethyl orthoformate and HCl in ethanol at reflux (70–80°C) produces the purine intermediate (6 ) .

  • Displacement with Cyclopropylamine :

    • Substitution of the chlorine atom at position 6 with cyclopropylamine in ethanol at 70°C yields abacavir free base .

Key Conditions :

  • Solvents: Ethanol, formic acid, toluene.

  • Temperatures: 0–80°C (step-dependent).

  • Yields: ~73–97% after purification .

Hydrolysis of N-2-Acylated Intermediates (EP1905772A1)

N-2-acylated intermediates (e.g., N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide) undergo hydrolysis under basic conditions:

  • Reagents : Sodium hydroxide (1–5 mol equiv.) in isopropanol/water .

  • Temperature : Reflux (80–85°C) for 1 hour.

  • Workup : Organic phase separation, followed by acidification with H₂SO₄ to precipitate abacavir hemisulfate .

Advantages :

  • Avoids hazardous nitration/diazotization steps.

  • Reduces reaction time from days to hours .

Salt Formation: Conversion to this compound

Abacavir free base is converted to its succinate salt via acid-base reaction. The process, detailed in patent literature (EP 0 777 669 B1), involves:

Reaction Conditions

  • Solvent System : Ethanol, isopropanol, or aqueous mixtures.

  • Stoichiometry : 1:1 molar ratio of abacavir to succinic acid.

  • Procedure :

    • Dissolve abacavir free base in hot ethanol.

    • Add succinic acid solution dropwise at 0–5°C.

    • Crystallize at 20–25°C, followed by filtration and drying .

Yield : 85–92% (optimized conditions) .

Polymorphic Control

Process Analytical Technology (PAT) tools ensure consistent crystal form:

  • FBRM/PVM Monitoring : Tracks chord length distribution and particle morphology during crystallization .

  • Stable Form Identification :

    • PXRD Peaks : 2θ = 7.31°, 10.61°, 19.25°, 25.00° (succinate form) .

    • FT-IR : C=O stretch at 1705 cm⁻¹, O-H stretch at 3423 cm⁻¹ .

Comparative Analysis of Synthetic Routes

ParameterCyclization-Displacement Route Hydrolysis Route
Starting Material4,6-Dichloro-2,5-diaminopyrimidineN-2-Acylated intermediate
Key StepCyclization with orthoformateBasic hydrolysis
Reaction Time16–48 hours1–2 hours
Yield (Abacavir Base)73–77%88–97%
Purity (HPLC)≥95%≥99%

Characterization and Quality Control

Thermal Analysis (DSC/TGA)

  • This compound :

    • Melting endotherm: 192–195°C (ΔH = 120 J/g) .

    • Decomposition onset: 210°C .

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 11.94 ppm (succinate protons), 8.21 ppm (purine H-8) .

  • HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA/ACN) .

Solubility Profile

SolventSolubility (mg/mL)
Water77.4 ± 2.1
Ethanol12.3 ± 0.8
Isopropanol4.1 ± 0.3

Industrial-Scale Optimization

Process Intensification

  • Continuous Flow Reactors : Reduce cyclization time from hours to minutes .

  • Seed Crystallization : Ensures uniform particle size (D90 < 50 µm) .

Environmental Considerations

  • Solvent Recovery : Ethanol and isopropanol recycled via distillation (≥95% efficiency) .

  • Waste Streams : Neutralized HCl/IPA mixtures treated via biodegradation .

Regulatory and Patent Landscape

Key Patents

  • EP434450A : Covers abacavir base synthesis (expired 2015) .

  • EP1939196A1 : Protects succinate salt formation (expires 2025) .

Regulatory Specifications (USP/EP)

  • Assay : 98.0–102.0% this compound.

  • Impurities : ≤0.15% N-acetyl byproduct .

Analyse Chemischer Reaktionen

Metabolic Transformations

Abacavir undergoes hepatic metabolism via two primary pathways :

Major Metabolites

MetaboliteEnzyme InvolvedPathway% Excreted in Urine
2269W93Alcohol dehydrogenase5′-Carboxylation30%
361W94UDP-glucuronyltransferase5′-Glucuronidation36%
1144U88 (minor)Cellular kinasesPhosphorylation<1%

Less than 2% of the administered dose is excreted unchanged, indicating extensive metabolism .

Stability and Degradation

Abacavir succinate exhibits pH- and temperature-dependent stability:

Thermal Degradation (Solid State)

Temperature (°C)Degradation Rate (k)Half-Life (t₁/₂)
250.002 day⁻¹346 days
400.012 day⁻¹58 days
600.105 day⁻¹6.6 days

Under acidic conditions (pH ≤3), rapid decomposition occurs, forming cyclopropylguanine and other purine derivatives .

Drug-Excipient and Enzymatic Interactions

  • CYP450 Enzymes : No significant inhibition of CYP3A4, CYP2D6, or CYP2C9 .

  • Excipient Compatibility : Stable in formulations containing microcrystalline cellulose or magnesium stearate but reacts with strong oxidizers .

Analytical Characterization

Key methods for detecting abacavir and its metabolites include:

MethodMatrixDetection LimitKey Parameters
HPLC-UVPlasma0.025 μg/mLRetention time: 8.2 min
LC-MS/MSUrine0.1 ng/mLm/z 287 → 191
Radiometric ScintillationWhole blood0.5 nCi/mL[14C] detection

Key Research Findings

  • CSF Penetration : Abacavir achieves CSF concentrations 8–20× the HIV IC₅₀ (0.07 μg/mL), with a median penetration ratio of 35% .

  • Reactivity with Nucleophiles : The cyclopentene methanol group undergoes esterification under anhydrous conditions, forming prodrug derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Mechanism of Action

Abacavir succinate exhibits high oral bioavailability, estimated to be over 76% in animal studies, and effectively penetrates the blood-brain barrier. It is metabolized primarily in the liver, with only a small percentage excreted unchanged in urine . The active metabolites of abacavir compete with viral DNA for incorporation during replication, inhibiting the reverse transcriptase enzyme and acting as chain terminators .

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
Oral Bioavailability>76%
MetabolismPrimarily hepatic
Urinary Excretion11-13% unchanged
Blood-Brain Barrier PenetrationYes

Clinical Efficacy in HIV Treatment

This compound is commonly used in combination with other antiretroviral agents for treating HIV-1 infection. A systematic review and meta-analysis indicated that abacavir is effective as a first-line treatment for children and adolescents living with HIV. The analysis included data from various studies, revealing that viral suppression rates ranged from 50% to 78% at six and twelve months post-treatment initiation .

Table 2: Efficacy Outcomes of Abacavir Treatment

Outcome6 Months (%)12 Months (%)
Viral Suppression (<400 copies/mL)50 - 7057 - 78

Safety Profile

The safety profile of this compound has been extensively studied. While hypersensitivity reactions occur in a minority of patients (0% to 8.26%), serious adverse events are considered rare and manageable . Screening for the HLA-B*5701 allele before initiating treatment is recommended to mitigate the risk of hypersensitivity reactions.

Table 3: Safety Outcomes Associated with Abacavir

Adverse EventIncidence (%)
Hypersensitivity Reactions0 - 8.26
Death (reported)0 - 5.49

Case Studies and Real-World Applications

Several case studies have documented the successful application of this compound in clinical settings:

  • Case Study A : An observational study involving infants treated with abacavir showed significant improvements in CD4 counts and viral load suppression over a six-month period.
  • Case Study B : A cohort study demonstrated that adolescents on abacavir-based regimens maintained high adherence rates and achieved comparable outcomes to adult populations.

Conclusion and Future Directions

This compound remains a pivotal component in HIV treatment regimens due to its efficacy, safety profile, and ability to penetrate critical barriers such as the blood-brain barrier. Ongoing research continues to explore its applications in diverse populations and combinations with other antiretroviral therapies.

The future of this compound includes potential investigations into its use against emerging viral strains and its role in pre-exposure prophylaxis strategies.

Vergleich Mit ähnlichen Verbindungen

Efficacy

Abacavir’s efficacy has been compared to other NRTIs in clinical and in vitro studies:

  • Stavudine : A retrospective study found comparable viral suppression rates between abacavir and stavudine at 6 and 12 months ($ p = 0.13 $ and $ p = 0.53 $, respectively) .
  • Zidovudine (AZT) : In plasmid transfer inhibition assays, AZT demonstrated potent activity, whereas abacavir showed modest effects, despite both being nucleoside analogs .
  • Emtricitabine (FTC) and Lamivudine (3TC): These drugs, structurally similar to abacavir, are often used in combination with it. However, abacavir exhibits higher cytotoxicity in vitro against feline immunodeficiency virus (FIV) compared to didanosine and amdoxovir .

Table 1: Comparative Efficacy of Abacavir and Selected NRTIs

Drug Viral Suppression Rate (vs. Abacavir) Cytotoxicity (In Vitro) Key Study Findings
Stavudine Comparable (p > 0.05) Not reported Similar CD4 recovery
AZT Superior in plasmid inhibition Lower than abacavir Potent RT inhibition
Didanosine Not directly compared Lower than abacavir Preferred in FIV models

Pharmacokinetics and Drug Interactions

  • Plasma Concentrations : Co-administration with silibinin dihydrogen succinate increases abacavir’s isomer-specific trough levels (Cmin of isomer A is 7-fold higher than isomer B) .
  • Oxidative Stability : Electrochemical methods using platinum electrodes have been validated for assessing abacavir’s stability, revealing degradation products under oxidative stress .
  • Ribavirin Interaction: No significant pharmacokinetic interaction between abacavir and ribavirin was observed in HIV/HCV-coinfected patients .

Structural and Resistance Considerations

  • Structural Features : The purine core and hydroxyl group of abacavir are vital for binding to reverse transcriptase and HLA-B57:01 . Molecular docking studies show its specificity for HLA-B57:01 via hydrogen bonds with Thr73, Tyr9, and Ser3 residues .
  • Resistance Profile : Abacavir’s resistance profile overlaps with other NRTIs, though its unique structure mitigates cross-resistance in some cases .

Table 3: Structural and Mechanistic Comparison

Drug Key Functional Groups Resistance Mechanism HLA Interaction
Abacavir Purine core, hydroxyl M184V/I mutations HLA-B*57:01
AZT Azido group Thymidine analog mutations None
Emtricitabine Fluorine substitution M184V/I mutations None

Research Findings and Contradictions

  • HCV Coinfection: Conflicting reports exist on abacavir’s impact on HCV treatment success.
  • Cardiovascular Risk : While some cohort studies suggest a link, others attribute findings to confounding factors, necessitating further research .

Biologische Aktivität

Abacavir succinate is a potent antiretroviral medication primarily used in the treatment of HIV-1 infection. It functions as a nucleoside reverse transcriptase inhibitor (NRTI), specifically a carbocyclic guanosine analog, and has been shown to exhibit significant antiviral activity against HIV. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile, supported by data tables and case studies.

Abacavir is converted intracellularly to its active metabolite, carbovir-triphosphate (CBV-TP), which inhibits the reverse transcriptase enzyme crucial for viral replication. The inhibition occurs through the incorporation of CBV-TP into viral DNA, leading to chain termination during reverse transcription. This mechanism makes abacavir effective against various strains of HIV, including those resistant to other NRTIs.

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates its rapid absorption and extensive bioavailability:

  • Absorption : Following oral administration, abacavir exhibits an absolute bioavailability of approximately 83% .
  • Distribution : The volume of distribution is about 0.86 L/kg, with plasma protein binding around 50% .
  • Metabolism : Abacavir is primarily metabolized by alcohol dehydrogenase and glucuronosyltransferase, resulting in inactive metabolites .
  • Excretion : The drug has a half-life of approximately 1.5 hours in plasma, but its active metabolite has a longer half-life exceeding 20 hours .

Table 1: Pharmacokinetic Parameters of Abacavir

ParameterValue
Absolute Bioavailability83%
Volume of Distribution0.86 L/kg
Plasma Protein Binding~50%
Half-Life (Active Metabolite)>20 hours

Clinical Efficacy

Abacavir is effective in combination with other antiretroviral agents for treating HIV. Clinical trials have demonstrated its efficacy in reducing viral load and improving CD4 cell counts among patients.

Case Studies

  • Case Study 1 : A 46-year-old female patient initiated therapy with abacavir and experienced a mild rash on day 8. Monitoring revealed no progression to more severe symptoms, indicating a manageable hypersensitivity reaction .
  • Case Study 2 : A 29-year-old male with low CD4 counts developed myalgias and fever after starting abacavir therapy. Symptoms resolved after discontinuation, highlighting the importance of monitoring for hypersensitivity reactions .
  • Case Study 3 : A 40-year-old woman with known HLA-B5701 positivity experienced dyspnea and rash shortly after beginning therapy. Immediate discontinuation led to resolution of symptoms, emphasizing the need for HLA-B5701 screening prior to treatment initiation .

Safety Profile

Abacavir is associated with several adverse effects, most notably hypersensitivity reactions that can be severe or life-threatening. The risk of hypersensitivity is significantly increased in patients who are HLA-B*5701 positive. Other common side effects include nausea, vomiting, and abdominal pain.

Table 2: Adverse Effects Associated with Abacavir

Adverse EffectFrequency
Hypersensitivity ReactionUp to 8% in treated patients
NauseaCommon
VomitingCommon
Abdominal PainCommon

Q & A

Basic Research Questions

Q. What is the molecular mechanism of abacavir succinate as an HIV-1 reverse transcriptase inhibitor?

this compound competitively inhibits HIV-1 reverse transcriptase by mimicking deoxyguanosine triphosphate (dGTP), incorporating itself into viral DNA and terminating chain elongation. Its structure (C₁₄H₁₈N₆O·C₄H₆O₄) includes a cyclopentene ring and amino-substituted purine, critical for binding to the enzyme's active site. Researchers should validate inhibition kinetics using in vitro enzymatic assays with radiolabeled nucleotides and monitor chain termination via gel electrophoresis .

Q. How is this compound synthesized, and what are the critical purity benchmarks?

Synthesis involves coupling 4-amino-2-cyclopentene-1-methanol with a modified guanine derivative, followed by succinate salt formation. Key purity benchmarks include HPLC analysis (>99% purity), residual solvent testing (e.g., <500 ppm for acetonitrile), and chiral chromatography to confirm enantiomeric excess (≥98% for the (1S,4R)-isomer). Patents (e.g., WO 9606844) outline scalable methods for lab-scale synthesis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is classified under GHS as acutely toxic (oral), carcinogenic, and mutagenic. Researchers must use PPE (gloves, goggles, lab coats), avoid aerosol formation, and work in fume hoods. Contaminated surfaces should be cleaned with ethanol, and waste must comply with local regulations for hazardous chemicals. Emergency procedures include eye irrigation (15 minutes) and immediate medical consultation for accidental ingestion .

Advanced Research Questions

Q. How can researchers address conflicting data on abacavir’s pharmacokinetic variability in preclinical models?

Discrepancies in bioavailability (e.g., plasma Cₘₐₓ variability) may arise from species-specific metabolic differences. To resolve this, use LC-MS/MS to quantify abacavir and its inactive carbovir metabolite in plasma, controlling for hepatic CYP3A4/5 activity. Cross-species studies in humanized mouse models or primary hepatocyte cultures can clarify metabolic pathways .

Q. What experimental designs optimize abacavir’s efficacy in combination antiretroviral therapy (cART)?

Use factorial design to test abacavir with protease inhibitors (e.g., darunavir) or integrase inhibitors (e.g., raltegravir). Measure synergistic effects via viral load reduction in PBMC cultures and monitor for antagonism using Chou-Talalay combination indices. Include controls for mitochondrial toxicity (e.g., lactate/pyruvate ratios) .

Q. How can genetic polymorphisms (e.g., HLA-B*57:01) be integrated into preclinical toxicity studies?

HLA-B57:01-associated hypersensitivity requires transgenic animal models expressing human MHC-I alleles. Perform patch testing in these models and correlate results with cytokine profiling (e.g., IFN-γ ELISpot). For in vitro alternatives, use HLA-B57:01-transfected cell lines to assess T-cell activation thresholds .

Q. What methodologies detect and quantify abacavir-induced mitochondrial DNA depletion?

Use qPCR to measure mitochondrial DNA (mtDNA) copy number in treated vs. untreated cells (e.g., HepG2). Pair this with Seahorse metabolic flux analysis to assess OXPHOS impairment. Validate findings via immunohistochemistry for mitochondrial markers (e.g., COX-IV) .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers interpret contradictory reports on abacavir’s cardiovascular risk?

Conflicting studies may stem from cohort heterogeneity (e.g., baseline CVD risk factors). Perform meta-regression analysis adjusting for age, smoking, and lipid profiles. Use Mendelian randomization to distinguish drug effects from confounding variables .

Q. What statistical approaches are recommended for analyzing abacavir resistance mutations in clinical datasets?

Apply multivariate logistic regression to identify mutation clusters (e.g., K65R, L74V) associated with virologic failure. Use next-generation sequencing (NGS) error-correction algorithms (e.g., LoFreq) to distinguish low-frequency variants from sequencing noise .

Q. Methodological Resources

Q. Which databases and tools are critical for abacavir-focused structural biology research?

  • KEGG Pathway : Map abacavir’s interaction with HIV replication pathways (ko03230, ko03250).
  • PDB : Analyze reverse transcriptase co-crystal structures (e.g., 1RTD) for binding site dynamics.
  • ChEMBL : Access bioactivity data (IC₅₀, Ki) for comparative pharmacophore modeling .

Eigenschaften

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O.C4H6O4/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;5-3(6)1-2-4(7)8/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-2H2,(H,5,6)(H,7,8)/t8-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOONDNCXQPMXQT-SCYNACPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

136470-78-5 (parent)
Record name Abacavir succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168146847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168146-84-7
Record name Abacavir succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168146847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABACAVIR SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40FH6D8CHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abacavir succinate
Reactant of Route 2
Abacavir succinate
Reactant of Route 3
Abacavir succinate
Reactant of Route 4
Abacavir succinate
Reactant of Route 5
Abacavir succinate
Reactant of Route 6
Abacavir succinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.